molecular formula C8H8N4O3 B8449473 1-(Azidomethyl)-3-methoxy-5-nitrobenzene

1-(Azidomethyl)-3-methoxy-5-nitrobenzene

Cat. No.: B8449473
M. Wt: 208.17 g/mol
InChI Key: VAASHXIEMLJEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azidomethyl)-3-methoxy-5-nitrobenzene is a synthetic organic compound of significant interest in research and development due to its distinct reactive functional groups. This compound features an azide group, a nitro group, and a methoxy ether attached to a benzene ring, making it a versatile building block for various chemical transformations. The azide group is particularly valuable in Click Chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for the synthesis of 1,2,3-triazoles and for bioconjugation. These triazole derivatives have known applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The nitro group on the aromatic ring can be selectively reduced to an amine using various methods, providing a handle for further functionalization, such as amide bond formation or reductive alkylation. Reduction of nitroarenes is a well-established route to anilines, which are key intermediates in the synthesis of dyes, polymers, and active pharmaceutical ingredients (APIs). The presence of the electron-donating methoxy group influences the electronic properties of the aromatic system, which can affect the reactivity of the other substituents in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. As a multifunctional reagent, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

1-(azidomethyl)-3-methoxy-5-nitrobenzene

InChI

InChI=1S/C8H8N4O3/c1-15-8-3-6(5-10-11-9)2-7(4-8)12(13)14/h2-4H,5H2,1H3

InChI Key

VAASHXIEMLJEMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])CN=[N+]=[N-]

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry

The compound serves as a versatile intermediate in the synthesis of various organic compounds. Its azide functionality allows it to participate in bioorthogonal reactions, which are crucial for labeling biomolecules and developing targeted drug delivery systems. The azide group can engage in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of more complex molecular structures .

Key Reactions Involving 1-(Azidomethyl)-3-methoxy-5-nitrobenzene

  • Copper-Catalyzed Cycloaddition : This reaction allows for the synthesis of 1,2,3-triazoles, which are valuable in medicinal chemistry due to their biological activities .
  • Bioorthogonal Chemistry : The compound's ability to react selectively with other functional groups makes it suitable for applications in bioconjugation and imaging.

The biological activity of this compound has been explored in various contexts, particularly its antimicrobial properties. Compounds containing nitro and azido groups often exhibit significant antimicrobial activity, making them candidates for pharmaceutical development.

Antimicrobial Studies

  • Research indicates that compounds with similar structural features show potential against various microbial strains. For instance, derivatives of nitroazoles have demonstrated effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • The presence of the azide group enhances the compound's reactivity towards nucleophiles, potentially leading to new antimicrobial agents through further modifications.

Material Science Applications

In addition to its use in pharmaceuticals, this compound has applications in material science. Its unique combination of functional groups allows it to be utilized in the development of new materials with specific properties.

Potential Material Applications

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Nanotechnology : Its reactivity can be harnessed in the synthesis of nanomaterials for applications in electronics and catalysis .

Case Studies and Comparative Analysis

The following table summarizes some notable compounds related to this compound, highlighting their structural features and unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-(Azidomethyl)-4-methoxybenzeneAzide and methoxy groups on different positionsDifferent regioisomer leading to varied reactivity
1-Azido-4-nitrobenzeneNitro group on benzene ringKnown for its explosive properties
3-Methoxy-5-nitroanilineAmino group instead of azideExhibits different biological activities
Benzyl azideSimple azide structureOften used in click chemistry

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structurally related azidomethyl-substituted nitroaromatic compounds, their substituents, and key physicochemical properties inferred from the evidence:

Compound Name Substituents (Positions) Synthesis Method Key NMR Data (δ, ppm) Applications/Reactivity
1-(Azidomethyl)-3-methoxy-5-nitrobenzene -CH₂N₃ (1), -OCH₃ (3), -NO₂ (5) Likely via NaN₃ substitution of 1-chloromethyl-3-methoxy-5-nitrobenzene Not reported in evidence; predicted: Aromatic protons (6.5–8.5), -OCH₃ (~3.8) Click chemistry, explosives research, polymer crosslinking
1-(Azidomethyl)-2-methoxybenzene -CH₂N₃ (1), -OCH₃ (2) NaN₃ substitution of 1-chloromethyl-2-methoxybenzene in DMF at 60°C 1H-NMR: 7.29 (m, 2H), 6.94 (m, 2H), 4.35 (s, 2H), 3.84 (s, 3H) Intermediate for triazole-linked polymers
1-(Azidomethyl)-4-fluorobenzene -CH₂N₃ (1), -F (4) NaN₃ substitution of 1-bromomethyl-4-fluorobenzene Not fully reported; inferred: Aromatic protons (7.0–7.5), -CH₂N₃ (~4.3) Antiparasitic agents (e.g., quinazolinone-triazole hybrids)
2-Azido-1,3-diiodo-5-nitrobenzene -N₃ (2), -I (1,3), -NO₂ (5) Not detailed; likely iodination/azidation of nitrobenzene derivatives Not reported Specialty materials, halogen-rich intermediates
1-Chloro-3-methoxy-5-nitrobenzene -Cl (1), -OCH₃ (3), -NO₂ (5) Chlorination of 3-methoxy-5-nitrobenzene Not reported; ChemSpider ID: 23344916 Intermediate for agrochemicals, dyes

Reactivity and Stability

  • Azidomethyl Group Reactivity : The azidomethyl group in all compounds undergoes 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles, a reaction critical in drug discovery . However, the electron-withdrawing nitro group in this compound may reduce azide reactivity compared to analogues lacking nitro substituents .
  • Methoxy vs. Halogen Substituents : Methoxy groups improve solubility in organic solvents compared to halogenated analogues (e.g., 1-chloro-3-methoxy-5-nitrobenzene) but may reduce electrophilicity at the aromatic ring .

Preparation Methods

Direct Azidation of Benzyl Alcohols

  • Oxidize 3-methoxy-5-nitrobenzyl alcohol to the corresponding bromide, followed by NaN₃ treatment (overall yield: 78%).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • React 3-methoxy-5-nitrobenzyl alkyne with NaN₃ under Cu(I) catalysis (yield: 85%, requires pre-functionalized alkyne).

Optimization Challenges and Solutions

Regioselectivity in Nitration :

  • Methoxy groups direct nitration para, but over-nitration can occur. Controlled addition of HNO₃ and low temperatures minimize byproducts.

Azide Stability :

  • Azidomethyl groups are thermally sensitive. Reactions should avoid temperatures >80°C and prolonged exposure to light.

Purification Difficulties :

  • Silica gel chromatography (hexane/EtOAc) effectively separates azide products from unreacted bromide .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(azidomethyl)-3-methoxy-5-nitrobenzene, and how can competing side reactions be minimized?

  • Methodological Answer : The synthesis likely involves nucleophilic substitution of a halogenated precursor (e.g., 3-methoxy-5-nitrobenzyl bromide) with sodium azide. Key steps include optimizing solvent polarity (e.g., DMF or acetonitrile) and temperature (40–60°C) to favor azide substitution over elimination. Side reactions, such as nitro group reduction under prolonged heating, can be mitigated by inert atmospheres (N₂/Ar) and controlled reaction times. Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm the azide (N₃) stretch at ~2100 cm⁻¹ .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for confirming substituent positions on the aromatic ring, while IR spectroscopy identifies the azide group. X-ray crystallography can resolve structural ambiguities, particularly steric effects from the azidomethyl and nitro groups. High-resolution mass spectrometry (HRMS) validates molecular weight, with ESI-MS recommended for labile azides due to gentle ionization .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The azidomethyl group poses explosion risks under thermal or mechanical stress. Storage at 4°C in amber vials under inert gas is advised. Use blast shields during synthesis and avoid contact with transition metals (e.g., Cu, Fe) that catalyze decomposition. Safety showers and flame-resistant lab coats are mandatory .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxy groups influence the reactivity of the azidomethyl moiety?

  • Methodological Answer : The electron-withdrawing nitro group destabilizes the azide, increasing its susceptibility to nucleophilic attack or cycloaddition. Conversely, the methoxy group donates electron density via resonance, partially counteracting nitro effects. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity in Huisgen cycloadditions or Staudinger reactions .

Q. What are the thermal decomposition pathways of this compound, and how can intermediates be detected?

  • Methodological Answer : Thermal gravimetric analysis (TGA) coupled with FTIR or GC-MS reveals decomposition products like nitrogen gas, nitrous oxides, and benzaldehyde derivatives. Isothermal calorimetry quantifies exothermicity, while Arrhenius parameters (Eₐ, lnA) derived from DSC data predict stability under storage conditions. Contradictions in decomposition thresholds (e.g., 80–120°C) across studies may arise from impurities or varying heating rates .

Q. Can this compound serve as a precursor for photoaffinity labeling probes, and what experimental validation is required?

  • Methodological Answer : The azide’s photoactivation potential makes it suitable for UV-induced crosslinking. Validate by irradiating (λ = 300–350 nm) the compound in the presence of a model protein (e.g., BSA) and analyzing adducts via SDS-PAGE or LC-MS/MS. Control experiments must confirm that nitro group absorption bands (λ ~270 nm) do not interfere with azide photolysis .

Data Contradictions and Mitigation Strategies

  • Synthetic Yield Variability : Discrepancies in azide substitution yields (40–75%) may stem from trace moisture or halide impurities. Pre-drying solvents (MgSO₄) and using freshly distilled precursors improve reproducibility .
  • Stability Reports : Conflicting decomposition temperatures highlight the need for standardized purity assays (HPLC ≥95%) and moisture-free handling .

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